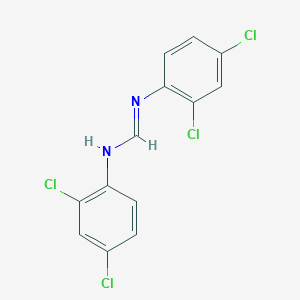![molecular formula C24H15Cl B14343226 1-[2-(2-Chlorophenyl)ethenyl]pyrene CAS No. 93375-22-5](/img/structure/B14343226.png)
1-[2-(2-Chlorophenyl)ethenyl]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Chlorophenyl)ethenyl]pyrene is an organic compound with the molecular formula C24H15Cl It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a chlorophenyl group attached to an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)ethenyl]pyrene typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and 2-chlorobenzaldehyde.
Reaction: A Wittig reaction is employed to form the ethenyl linkage. The reaction involves the use of a phosphonium ylide derived from triphenylphosphine and an alkyl halide.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and requires a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Chlorophenyl)ethenyl]pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted pyrene derivatives.
Substitution: Formation of halogenated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Chlorophenyl)ethenyl]pyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Chlorophenyl)ethenyl]pyrene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to DNA, proteins, and other biomolecules, affecting their function and activity.
Pathways Involved: It can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(2-Bromophenyl)ethenyl]pyrene: Similar structure but with a bromine atom instead of chlorine.
1-[2-(2-Fluorophenyl)ethenyl]pyrene: Contains a fluorine atom instead of chlorine.
1-[2-(2-Iodophenyl)ethenyl]pyrene: Contains an iodine atom instead of chlorine.
Uniqueness
1-[2-(2-Chlorophenyl)ethenyl]pyrene is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Eigenschaften
CAS-Nummer |
93375-22-5 |
|---|---|
Molekularformel |
C24H15Cl |
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
1-[2-(2-chlorophenyl)ethenyl]pyrene |
InChI |
InChI=1S/C24H15Cl/c25-22-7-2-1-4-17(22)10-8-16-9-11-20-13-12-18-5-3-6-19-14-15-21(16)24(20)23(18)19/h1-15H |
InChI-Schlüssel |
CTRNDPUTRIXFSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


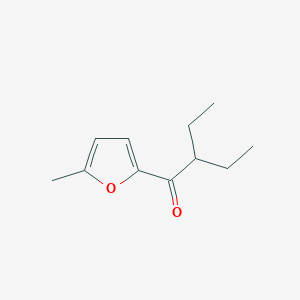
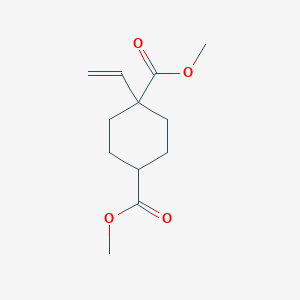
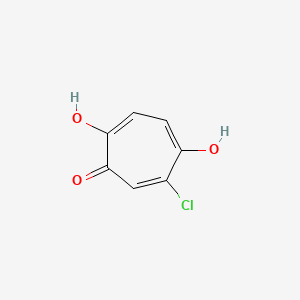

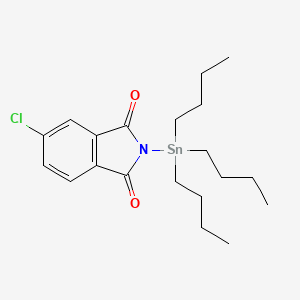
![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
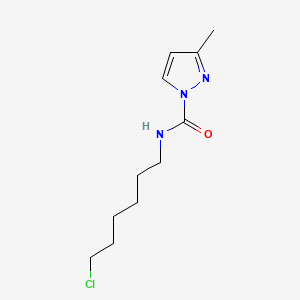

![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
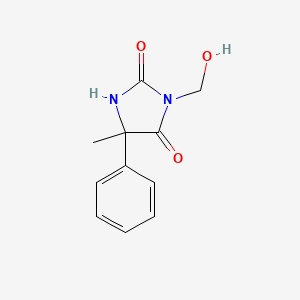
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)


